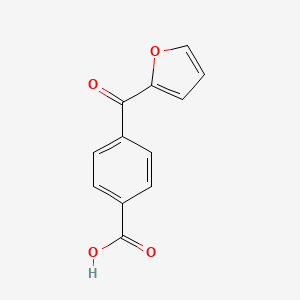

![molecular formula C25H21N3O7 B2643192 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-nitrobenzoate CAS No. 310453-46-4](/img/structure/B2643192.png)

2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-nitrobenzoate” is a complex organic molecule. It contains a morpholino group, a 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl group, and a 2-nitrobenzoate group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the morpholino group could potentially be introduced via a reaction with morpholine . The 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl group could potentially be synthesized via a condensation reaction . The 2-nitrobenzoate group could potentially be introduced via a nitration reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The morpholino group would introduce a ring structure, the 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl group would introduce a polycyclic structure, and the 2-nitrobenzoate group would introduce an aromatic ring with a nitro substituent .Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions, depending on the specific conditions. The morpholino group could potentially participate in substitution reactions, the 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl group could potentially participate in condensation reactions, and the 2-nitrobenzoate group could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific molecular structure. For example, its solubility would be influenced by the presence of polar functional groups, its melting and boiling points would be influenced by the size and shape of the molecule, and its reactivity would be influenced by the presence of reactive functional groups .Scientific Research Applications

Formation of Pyrroline N-Oxide and Benzoxazole Derivatives

A study by Samsonov (2004) explored the formation of the pyrroline N-oxide ring through the interaction of α-isonitroso ketones with aldehydes and morpholine. This process resulted in derivatives of tetrahydropyrrolo[2,3-e]-2,1,3-benzoxadiazole 6-oxide, which could be further transformed into various heterocyclic compounds, showcasing the chemical flexibility and potential for creating pharmacologically relevant structures (Samsonov, 2004).

Gel Formation in Imide Derivatives

Singh and Baruah (2008) investigated solvation-controlled reaction paths and gel formation in imide derivatives. Their work highlighted how the solvation environment can influence the condensation reactions and physical properties of the resulting compounds, potentially offering a pathway to new materials with unique properties (Singh & Baruah, 2008).

Antioxidant Activities and Glucosidase Inhibition

Özil, Parlak, and Baltaş (2018) synthesized benzimidazole derivatives containing a morpholine skeleton and evaluated their antioxidant activities and glucosidase inhibition potential. This study demonstrates the therapeutic potential of compounds with similar structural features, particularly in the context of managing oxidative stress and metabolic disorders (Özil et al., 2018).

Catalytic Activities in Organic Synthesis

Research by Ulu, Gürbüz, and Özdemir (2017) on Ru(II) complexes bearing N-heterocyclic carbenes presented the synthesis of substituted benzimidazole and their application in the alkylation of cyclic amines with alcohols. This underscores the compound's role in facilitating organic synthesis reactions, particularly in the development of catalysts for chemical transformations (Ulu et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it is a solid, it could potentially pose a dust explosion hazard. If it is a liquid, it could potentially pose a fire hazard. Additionally, the specific functional groups present in the molecule could potentially make it toxic or corrosive .

Future Directions

The future directions for research on this compound would depend on its specific uses. For example, if it is found to have useful reactivity, it could be studied further as a potential reagent for organic synthesis. Alternatively, if it is found to have interesting biological activity, it could be studied further as a potential pharmaceutical .

properties

IUPAC Name |

2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O7/c29-23-18-6-3-5-16-20(26-10-13-34-14-11-26)9-8-19(22(16)18)24(30)27(23)12-15-35-25(31)17-4-1-2-7-21(17)28(32)33/h1-9H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNOFFRSALWZIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC=CC=C5[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-nitrobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2643112.png)

![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2643115.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2643117.png)

![(2Z)-2-amino-3-[(E)-[(thiophen-3-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2643118.png)

![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2643121.png)

![N-Methyl-N-[2-oxo-2-[(1-propan-2-ylpyrazol-4-yl)amino]ethyl]prop-2-enamide](/img/structure/B2643123.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2643124.png)

![1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2643131.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2643132.png)